molecular formula C19H14I2N2O4 B11081038 3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid

3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B11081038
M. Wt: 588.1 g/mol
InChI Key: CZCBQZGVJARKML-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, and diiodophenyl groups

Preparation Methods

The synthesis of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves multiple steps, typically starting with the preparation of the core benzoic acid structure. The synthetic route may include:

Chemical Reactions Analysis

3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and diiodophenyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID include:

The uniqueness of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H14I2N2O4

Molecular Weight

588.1 g/mol

IUPAC Name

3-[[(E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C19H14I2N2O4/c1-2-27-17-15(20)7-11(8-16(17)21)6-13(10-22)18(24)23-14-5-3-4-12(9-14)19(25)26/h3-9H,2H2,1H3,(H,23,24)(H,25,26)/b13-6+

InChI Key

CZCBQZGVJARKML-AWNIVKPZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I

Origin of Product

United States

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